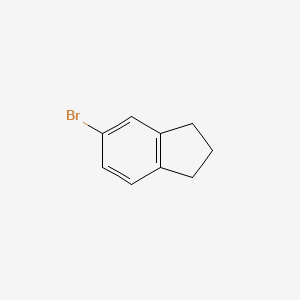










|
REACTION_CXSMILES
|
N[C:2]1[CH:3]=[C:4]2[C:8](=[CH:9][CH:10]=1)[CH2:7][CH2:6][CH2:5]2.N([O-])=O.[Na+].[BrH:15]>[Cu]Br>[Br:15][C:2]1[CH:3]=[C:4]2[C:8](=[CH:9][CH:10]=1)[CH2:7][CH2:6][CH2:5]2 |f:1.2|
|


|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
NC=1C=C2CCCC2=CC1
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
Br
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
N(=O)[O-].[Na+]
|
|
Name
|
diazonium salt
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
Br
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
catalyst
|
|
Smiles
|
[Cu]Br
|


|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
-5 °C
|
|
Type
|
CUSTOM
|
|
Details
|
Stirring
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
CUSTOM
|
|
Details
|
preheated to 40° C
|
|
Type
|
TEMPERATURE
|
|
Details
|
heating to 60° C
|
|
Type
|
STIRRING
|
|
Details
|
After stirring at 60° C. for 40 min
|
|
Duration
|
40 min
|
|
Type
|
ADDITION
|
|
Details
|
The mixture was poured onto water
|
|
Type
|
EXTRACTION
|
|
Details
|
The product was extracted twice with ethyl acetate
|
|
Type
|
CUSTOM
|
|
Details
|
Some of the precipitated copper bromide was removed by filtration
|
|
Type
|
CUSTOM
|
|
Details
|
phase separation
|
|
Type
|
WASH
|
|
Details
|
The organic extracts were washed twice with water and one time with brine
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
The combined organic extracts were dried over anhydrous magnesium sulfate
|
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
|
Type
|
CUSTOM
|
|
Details
|
evaporated to dryness
|




|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |